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molecular formula C11H12N2O4 B8383848 8-Methoxy-7-nitro-1,3,4,5-tetrahydro-benzo[d]azepin-2-one

8-Methoxy-7-nitro-1,3,4,5-tetrahydro-benzo[d]azepin-2-one

Cat. No. B8383848
M. Wt: 236.22 g/mol
InChI Key: CRRICDGMFDYLIL-UHFFFAOYSA-N
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Patent
US04490369

Procedure details

765 mg (4 mmol) of 8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one were added to a mixture of 15 ml of concentrated nitric acid and 1.5 ml of fuming nitric acid at a temperature between 3° and 5° C., while stirring. After stirring at this temperature for 30 minutes more, the mixture was poured into ice water, and the aqueous mixture was neutralized with potassium carbonate. The precipitate formed thereby was suction-filtered off, washed with water and dried. The yellow crystals were purified by chromatography on silica gel, using ethyl acetate as the eluant, to separate the corresponding 9-nitro- and 7,9-dinitro-isomers.
Quantity
765 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[CH2:12][CH2:11][NH:10][C:9](=[O:13])[CH2:8][C:7]=2[CH:14]=1.[N+:15]([O-])([OH:17])=[O:16].C(=O)([O-])[O-].[K+].[K+]>>[N+:15]([C:4]1[C:3]([O:2][CH3:1])=[CH:14][C:7]2[CH2:8][C:9](=[O:13])[NH:10][CH2:11][CH2:12][C:6]=2[CH:5]=1)([O-:17])=[O:16] |f:2.3.4|

Inputs

Step One
Name
Quantity
765 mg
Type
reactant
Smiles
COC=1C=CC2=C(CC(NCC2)=O)C1
Name
Quantity
15 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
1.5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at this temperature for 30 minutes more
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
thereby was suction-filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The yellow crystals were purified by chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
to separate the corresponding 9-nitro- and 7,9-dinitro-isomers

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC2=C(CC(NCC2)=O)C=C1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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